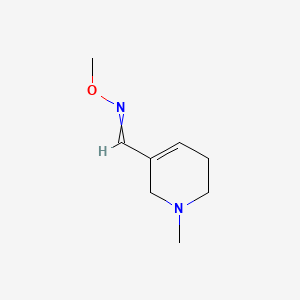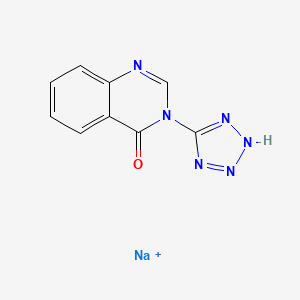
Evonimine
Übersicht
Beschreibung
Evonimine is a sesquiterpenoid and an alkaloid isolated from Tripterygium wilfordii Hook . It has been found to exhibit significant inhibition of humoral-mediated immunity using the haemolytic response as an indicator .
Molecular Structure Analysis
Evonimine has a molecular formula of C38H47NO18 . Its average mass is 761.723 Da and its monoisotopic mass is 761.253113 Da .
Physical And Chemical Properties Analysis
Evonimine has a density of 1.4±0.1 g/cm3, a boiling point of 804.2±65.0 °C at 760 mmHg, and a flash point of 440.2±34.3 °C . It has 18 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 4.21 .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Rheumatoid Arthritis
Euonine has been studied for its pharmacokinetics in human plasma, particularly in the context of rheumatoid arthritis. A sensitive high-performance liquid chromatography–mass spectrometry method was developed to determine trace amounts of Euonine and Wilforidine in human plasma. This method is crucial for clinical pharmaceutical research, especially for volunteer patients with rheumatoid arthritis, as it allows for the accurate measurement of these compounds in biological samples .
Immunosuppressive Effects
Research has indicated that Euonine exhibits significant immunosuppressive effects. It has been shown to have depressant effects on humoral-mediated immunity, which could be beneficial in treating autoimmune diseases. This property is particularly relevant for conditions where the immune system attacks the body’s own cells, such as lupus .
Antifeedant Activity
Euonine has demonstrated good antifeedant activity against the lepidopteran Spodoptera littoralis. This application is significant in the field of agricultural pest management, where controlling pest populations is crucial. The compound’s ability to deter feeding can help protect crops without the need for harmful pesticides .
Traditional Medicine
In traditional Chinese medicine, Euonine, derived from Tripterygium wilfordii Hook. f., is used for treating various diseases caused by dysimmunity. Its therapeutic effects have been recognized for conditions such as rheumatism and cancer, and it is also used as a sexual enhancer .
Anti-Inflammatory and Anticancer Activities
Euonine’s chemical constituents, including pyridine-derived alkaloids, have shown potential in preclinical studies for anti-inflammatory, antibacterial, antiparasitic, and anticancer activities. These findings suggest that Euonine could be a valuable compound in the development of new treatments for inflammation and cancer .
Chemical Analysis and Quality Control
The development of analytical methods for Euonine is essential for quality control in pharmaceuticals derived from Tripterygium wilfordii Hook. f. Accurate determination of Euonine content ensures the safety and efficacy of these medications, which is critical for patient health and treatment outcomes .
Wirkmechanismus
Target of Action
It’s known that euonine exhibits significant inhibition of humoral-mediated immunity . This suggests that its targets may be components of the immune system, particularly those involved in the humoral immune response.
Mode of Action
It’s known to exhibit significant inhibition of humoral-mediated immunity . This suggests that Euonine may interact with its targets in a way that suppresses or modulates the humoral immune response.
Biochemical Pathways
Given its known effects on humoral-mediated immunity , it’s plausible that Euonine may influence pathways related to immune response regulation.
Pharmacokinetics
Pharmacokinetic studies on Euonine are limited . A method has been developed for the simultaneous determination of trace euonine and wilforidine in human plasma . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Euonine, which would provide insights into its bioavailability.
Result of Action
Euonine exhibits marked depressant effects on humoral-mediated immunity . It also demonstrates good anti-feeding activity against the lepidopteran Spodoptera littoralis . These effects suggest that Euonine may have potential therapeutic applications in conditions where modulation of the immune response or deterrence of certain pests is beneficial.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHQEWWGMEJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41758-69-4 | |
| Record name | Euonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041758694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Euonine and where is it found?
A: Euonine (also known as Evonine) is a sesquiterpene pyridine alkaloid found in the root bark of the Tripterygium wilfordii plant. [, ] This plant, also known as Thunder God Vine, has a long history of use in traditional Chinese medicine.
Q2: What are the known biological activities of Euonine?
A: Euonine has demonstrated immunosuppressive effects in research studies. [, ] Notably, it has shown activity in suppressing humoral-mediated immunity and delayed hypersensitivity reactions. [, ] Furthermore, euonine, along with other alkaloids like alatusinine and wilfordine, exhibited antifeedant activity against the insect Spodoptera littoralis []
Q3: What is the molecular formula and weight of Euonine?
A: The molecular formula of Euonine is C22H27NO4, and its molecular weight is 369.45 g/mol. []
Q4: How is Euonine typically extracted and purified?
A: Euonine can be extracted from Tripterygium wilfordii using various solvents, followed by purification techniques like column chromatography and preparative TLC. [] A specific method utilizes chloroform waste liquor after triptolide extraction, followed by diethyl ether extraction, recrystallization, and antiphase high-performance liquid chromatography. []
Q5: Are there analytical methods available for detecting and quantifying Euonine in biological samples?
A: Yes, researchers have developed sensitive methods for quantifying euonine in human plasma and urine. Liquid chromatography-mass spectrometry (LC-MS) techniques, employing either atmospheric pressure chemical ionization (APCI) [] or electrospray ionization (ESI) [], have proven effective. These methods utilize solid-phase extraction for sample cleanup and achieve low limits of quantification, making them suitable for clinical research.
Q6: Have any studies investigated the structure-activity relationship (SAR) of Euonine?
A: While detailed SAR studies specifically focusing on Euonine are limited in the provided research, structural modifications, such as deacetylation at different positions, have been observed in related compounds isolated from Austroplenckia populnea var. ovata. [] Investigating how such alterations impact biological activity could provide valuable insights into Euonine's SAR.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)

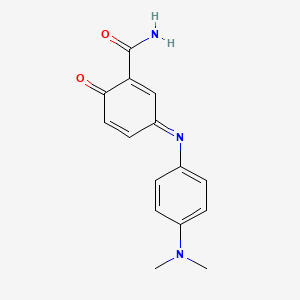
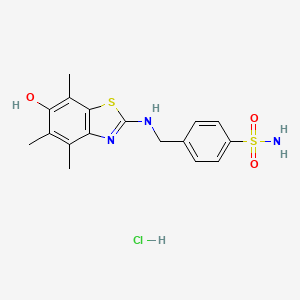

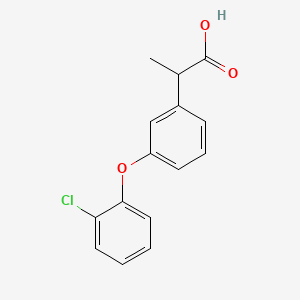
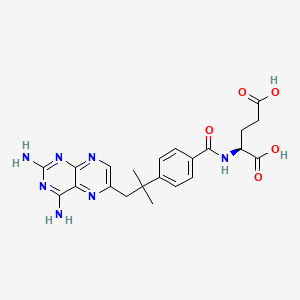
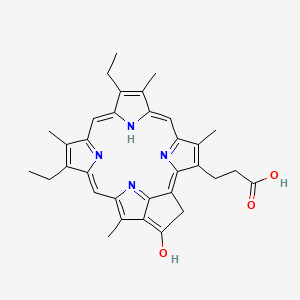
![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
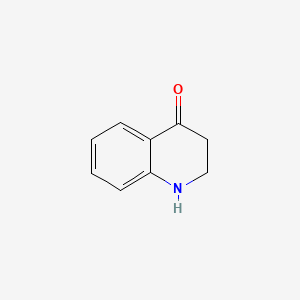
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

